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Compound Name:
2-(4-Methoxyphenyl)thiazole-5-

carbaldehyde

Cat. No.: B1486671 Get Quote

This technical guide offers an in-depth exploration of the spectroscopic properties of 2-(4-
Methoxyphenyl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal

chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in

drug development, this document provides a detailed analysis of expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are

synthesized from established spectroscopic principles and data from structurally analogous

compounds to provide a robust predictive profile, guiding researchers in the confirmation of

synthesis and assessment of purity.

Molecular Structure and Physicochemical
Properties
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde possesses a core structure featuring a thiazole

ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a

formyl (carbaldehyde) group. This arrangement of aromatic and heterocyclic systems, along

with the reactive aldehyde functionality, makes it a versatile intermediate in organic synthesis.

[3]

Chemical Structure:

Caption: Molecular structure of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde.
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Table 1: Physicochemical Properties

Property Value Reference

CAS Number 914348-82-6 [1]

Molecular Formula C₁₁H₉NO₂S [1]

Molecular Weight 219.26 g/mol [1]

Appearance Off-white solid [2]

| Boiling Point | 387.6°C at 760 mmHg |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules. For 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde, both ¹H and ¹³C NMR

provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for each unique proton

environment. The electron-withdrawing nature of the aldehyde and the aromatic systems

significantly influences the chemical shifts.

Expertise & Causality: The aldehyde proton is expected to be the most downfield signal (9.8-

10.0 ppm) due to the strong deshielding effect of the carbonyl group's magnetic anisotropy. The

lone proton on the thiazole ring (H-4) is also significantly deshielded by the adjacent sulfur and

nitrogen atoms and the conjugated aldehyde group, placing it around 8.5-8.8 ppm. The 4-

methoxyphenyl group presents a classic AA'BB' system, appearing as two distinct doublets, a

result of ortho-coupling.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~9.95 Singlet (s) 1H -
Aldehyde (-
CHO)

~8.60 Singlet (s) 1H - Thiazole H-4

~7.90 Doublet (d) 2H ~8.8
Aromatic H-2', H-

6'

~7.05 Doublet (d) 2H ~8.8
Aromatic H-3', H-

5'

| ~3.88 | Singlet (s) | 3H | - | Methoxy (-OCH₃) |

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon

environments and insight into their electronic nature.

Expertise & Causality: The carbonyl carbon of the aldehyde is the most deshielded carbon,

appearing far downfield (~185 ppm). Aromatic and heterocyclic carbons resonate in the 110-

170 ppm range, with carbons directly attached to heteroatoms (O, N, S) appearing further

downfield.[4] The methoxy carbon gives a characteristic signal around 55 ppm.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~185.0 C=O (Aldehyde)

~168.0 C-2 (Thiazole)

~162.0 C-4' (Ar-O)

~155.0 C-5 (Thiazole)

~145.0 C-4 (Thiazole)

~129.0 C-2', C-6'

~125.0 C-1'

~114.5 C-3', C-5'

| ~55.5 | -OCH₃ |

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a

molecule. The spectrum is dominated by absorptions from the aldehyde and aromatic moieties.

Expertise & Causality: The most prominent and diagnostic peak will be the strong C=O

stretching vibration of the aldehyde, expected around 1685 cm⁻¹. Conjugation with the thiazole

ring slightly lowers this frequency from that of a typical aliphatic aldehyde. The C-O stretching

of the methoxy group and various C=C and C=N stretches from the aromatic and thiazole rings

provide further structural confirmation.[5][6]

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium
Aromatic & Thiazole C-H
Stretch

~2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

~2820, ~2720 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1685 Strong C=O Stretch (Aldehyde)

~1605, ~1510 Strong-Medium
Aromatic & Thiazole C=C and

C=N Stretches

~1255 Strong
Asymmetric C-O-C Stretch

(Aryl Ether)

~1025 Medium
Symmetric C-O-C Stretch (Aryl

Ether)

| ~835 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound, serving as the final confirmation of its identity.

Expertise & Causality: Using a soft ionization technique like Electrospray Ionization (ESI), the

primary species observed will be the protonated molecule [M+H]⁺ at m/z 220. High-resolution

mass spectrometry (HRMS) is essential for confirming the elemental formula (C₁₁H₉NO₂S) by

providing a highly accurate mass measurement. Under higher energy conditions like Electron

Ionization (EI), the molecular ion [M]⁺ at m/z 219 would be observed, along with characteristic

fragmentation patterns, such as the loss of the formyl radical (•CHO) to give a fragment at m/z

190.

Table 5: Predicted Mass Spectrometry Data
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Parameter Value

Molecular Formula C₁₁H₉NO₂S

Exact Mass 219.0354

[M]⁺ (EI) 219

| [M+H]⁺ (ESI) | 220 |

Experimental Protocols and Workflows
To ensure data integrity and reproducibility, standardized protocols for sample preparation and

instrument operation are critical. The following represents a self-validating system for the

characterization of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde.

General Analytical Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Weigh ~5-10 mg
of Purified Compound

Dissolve in
Appropriate Solvent
(e.g., CDCl₃, ACN)

¹H & ¹³C NMR
Spectroscopy

FT-IR
Spectroscopy

HRMS
(ESI-TOF)

Process Raw Data
(FID, Interferogram)

Assign Signals &
Correlate Spectra

Confirm Structure
& Assess Purity

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Step-by-Step Methodologies
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a

5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the probe to the sample.

Acquire the spectrum with a 30-degree pulse angle, a relaxation delay of at least 1

second, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum with a 45-degree pulse angle, a relaxation delay

of 2 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00

ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃

triplet at 77.16 ppm.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy[7]

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Record the spectrum on an FT-IR spectrometer equipped with an ATR

accessory.

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a

resolution of 4 cm⁻¹.

Data Analysis: Perform a background subtraction using a spectrum of the clean ATR crystal.

Identify and label the wavenumbers of significant absorption bands.
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C. High-Resolution Mass Spectrometry (HRMS)[7]

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate

solvent such as acetonitrile or methanol.

Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-

TOF) mass spectrometer.

Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode over a mass range of m/z 100-500.

Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and use

the instrument's software to calculate the elemental composition, comparing it to the

theoretical value for C₁₁H₁₀NO₂S⁺.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1486671#spectroscopic-data-for-2-4-
methoxyphenyl-thiazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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